molecular formula C17H19ClN4O3S B2583723 N-(4-chlorophenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921795-75-7

N-(4-chlorophenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2583723
CAS No.: 921795-75-7
M. Wt: 394.87
InChI Key: CFOMTYOCJMXVIP-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring a chlorophenyl group, a substituted imidazole core with hydroxymethyl and thioether linkages, and a cyclopropylamino side chain. This compound’s design integrates multiple functional motifs:

  • Imidazole-thioether scaffold: Imparts hydrogen-bonding capacity and metabolic stability .
  • Hydroxymethyl substituent: Increases hydrophilicity and serves as a site for further functionalization .

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c18-11-1-3-12(4-2-11)21-16(25)10-26-17-19-7-14(9-23)22(17)8-15(24)20-13-5-6-13/h1-4,7,13,23H,5-6,8-10H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOMTYOCJMXVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be described structurally as follows:

  • Chemical Formula : C₁₄H₁₈ClN₃O₂S
  • Functional Groups :
    • Chlorophenyl group
    • Imidazole derivative
    • Thioacetamide linkage

Research indicates that the compound exhibits several mechanisms of action, which may contribute to its biological effects:

  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases, including p38 mitogen-activated protein kinase (MAPK) and RET kinase, which are involved in cell signaling pathways related to cancer progression .
  • Antimicrobial Activity : The imidazole moiety is known for its antimicrobial properties, suggesting that this compound may also exhibit activity against bacterial strains through disruption of cellular functions .
  • Antitumor Effects : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell growth and survival .

Case Studies

  • Antitumor Efficacy : In a study evaluating the effects of similar benzamide derivatives, several compounds demonstrated significant antitumor activity against various cancer cell lines. Notably, compounds with imidazole and thioacetamide functionalities showed enhanced potency, indicating that this compound could be a promising candidate for further investigation in oncology .
  • Kinase Inhibition : A series of related compounds were tested for their ability to inhibit RET kinase. The results indicated that modifications in the imidazole ring and the presence of a thio group significantly increased inhibitory potency. This suggests that this compound may have similar or enhanced inhibitory effects on kinases critical for tumor growth .

Data Table: Biological Activity Overview

Activity Type Effect Reference
Kinase InhibitionModerate to high potency
AntimicrobialPotential activity against bacteria
AntitumorInduces apoptosis in cancer cells
Structural ActivityModifications enhance biological effects

Scientific Research Applications

The compound N-(4-chlorophenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide has been studied for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.

Properties

  • Molecular Weight: 358.87 g/mol
  • Solubility: Soluble in organic solvents; further studies are needed to determine aqueous solubility.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has shown promise as a RET kinase inhibitor , which is crucial in the treatment of certain cancers. In a study involving various derivatives of similar compounds, those containing the chlorophenyl group exhibited moderate to high potency in inhibiting RET kinase activity, suggesting that modifications to the structure can enhance anticancer effects .

Antimicrobial Properties

The compound's structural features may also contribute to antimicrobial activity. Research into related compounds has indicated that derivatives with imidazole rings often possess antibacterial properties against Gram-negative bacteria, including strains resistant to conventional antibiotics .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects. The mechanism may involve modulation of neurotransmitter systems or direct neuroprotection against oxidative stress .

Activity TypeAssay TypeResultReference
RET Kinase InhibitionELISA-based assayModerate to high potency
Antibacterial ActivityMIC against Gram-negative bacteriaEffective against resistant strains
NeuroprotectionOxidative stress assaysSignificant protective effects observed

Case Study 1: RET Kinase Inhibition

In a controlled study, derivatives of the compound were synthesized and tested for their ability to inhibit RET kinase. The results indicated that certain structural modifications led to enhanced potency, with some compounds achieving IC50 values below 50 nM. This suggests that this compound could serve as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of similar thioacetamides. The results showed that compounds with the chlorophenyl group exhibited significant activity against several bacterial strains, including multidrug-resistant variants. This highlights the potential for developing new antibiotics based on this chemical framework .

Chemical Reactions Analysis

Cyclopropylamino Acetamide Formation

The cyclopropylamino moiety is synthesized via nucleophilic substitution or coupling reactions. For example:

  • Reactant : Cyclopropylamine reacts with chloroacetyl chloride in the presence of a base (e.g., NaHCO₃) to form 2-(cyclopropylamino)acetamide derivatives .

  • Conditions : Room temperature, dichloromethane (DCM) solvent, 6–12 hours .

StepReagents/ConditionsYieldSource
1Cyclopropylamine + chloroacetyl chloride, DCM, NaHCO₃~80%

Imidazole Ring Functionalization

The 5-(hydroxymethyl)imidazole core is synthesized via cyclization or post-modification:

  • Microwave-assisted cyclization : Hydrazine hydrate reacts with α,β-unsaturated ketones under microwave irradiation (80°C, 20 min) to form imidazole derivatives .

  • Hydroxymethyl introduction : Formaldehyde or paraformaldehyde is used in Mannich-type reactions to introduce hydroxymethyl groups .

StepReagents/ConditionsYieldSource
1Hydrazine hydrate, ethanol, microwave (80°C)70–85%
2Paraformaldehyde, acetic acid, 60°C~65%

Thioether Linkage Formation

The thioacetamide bridge connects the imidazole and acetamide fragments:

  • Reactants : A thiol-containing imidazole derivative reacts with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol with sodium acetate .

  • Conditions : Reflux (~80°C) for 30–60 minutes .

StepReagents/ConditionsYieldSource
12-chloroacetamide + imidazole-thiol, ethanol, NaOAc75–85%

Full Assembly and Characterization

The final compound is assembled via sequential reactions, followed by purification (e.g., column chromatography) and characterization:

  • Spectroscopic confirmation :

    • ¹H NMR : Peaks at δ 10.5 ppm (amide NH), δ 4.3 ppm (CH₂), and δ 7.2–7.8 ppm (aromatic protons) .

    • IR : Bands at ~1660 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) .

Nucleophilic Substitution

The hydroxymethyl group (–CH₂OH) on the imidazole can undergo:

  • Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) to form esters .

  • Oxidation : Conversion to a carboxylic acid using KMnO₄ or CrO₃ .

Thioether Oxidation

The sulfur atom in the thioacetamide bridge is prone to oxidation:

  • To sulfoxide : H₂O₂ in acetic acid (20°C, 2 hours) .

  • To sulfone : Excess H₂O₂ with catalytic Fe³⁺ .

Biological Activation Pathways

While direct data on this compound is limited, analogs suggest:

  • Nitroreduction : If a nitro group were present, enzymatic reduction (e.g., by nitroreductases) could generate reactive intermediates .

  • Hydrolysis : Ester or amide bonds may cleave under acidic/basic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous acetamide derivatives to highlight structural, synthetic, and functional differences.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Route Notable Spectral Data (IR, HRMS) Potential Applications
N-(4-Chlorophenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide Imidazole-thioether, hydroxymethyl, cyclopropylamino, chlorophenyl Multi-step functionalization IR: C=O (1678 cm⁻¹), C-Cl (785 cm⁻¹); HRMS: Not provided Enzyme inhibition, drug design
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6m) Triazole, naphthyloxy, chlorophenyl 1,3-dipolar cycloaddition IR: C=O (1678 cm⁻¹), C-Cl (785 cm⁻¹); HRMS: [M+H]⁺ 393.1112 Antimicrobial agents
2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl) acetamide Pyrazole-benzimidazole hybrid, methylthio, cyano Heterocyclic condensation Not provided Anticancer research

Key Insights :

Heterocyclic Core Variations :

  • The target compound’s imidazole-thioether scaffold contrasts with triazole (6m) and pyrazole-benzimidazole () cores. Imidazole’s hydrogen-bonding capacity may enhance target affinity compared to triazole’s metabolic stability .
  • The hydroxymethyl group in the target compound improves water solubility relative to the naphthyloxy (6m) or methylthio () groups, which favor lipophilicity .

Synthetic Strategies :

  • The target compound requires multi-step functionalization (e.g., cyclopropane coupling, thioether formation), whereas 6m is synthesized via a single-step 1,3-dipolar cycloaddition .

Functional Group Impact: Cyclopropylamino vs.

Lumping Strategy Relevance :

  • As per , compounds like the target and 6m could be grouped as "heterocyclic acetamides" in computational models due to shared C=O and C-Cl motifs, streamlining reaction pathway predictions .

Q & A

Q. What synthetic methodologies are recommended for preparing this acetamide derivative, and how can reaction conditions be optimized?

The synthesis typically involves coupling a thiol-containing imidazole intermediate with a chloroacetamide derivative in the presence of a base like potassium carbonate. For example, analogous compounds have been synthesized by reacting 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide under reflux in a polar aprotic solvent (e.g., DMF or dichloromethane), followed by recrystallization from ethanol . Optimization can be achieved via Design of Experiments (DoE) to evaluate factors such as solvent polarity, temperature, and base stoichiometry, as demonstrated in flow-chemistry protocols for structurally similar compounds .

Q. How can structural characterization be performed to confirm the identity of this compound?

Key techniques include:

  • 1H NMR : Identify characteristic peaks such as NH protons (δ ~10–13 ppm for amides and amines) and aromatic protons (δ ~7–8 ppm). The ratio of amine/imine tautomers can be quantified via integration of NH signals .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., R22(8) dimerization observed in N-(thiazol-2-yl)acetamide derivatives) .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary biological evaluation?

Use cell proliferation assays (e.g., MTT or Mosmann’s method ) to assess cytotoxicity. For target-specific studies, enzyme inhibition assays (e.g., COX1/2 inhibition ) can be adapted by substituting the thiazole or imidazole moieties with the compound’s functional groups. Ensure solvent controls (DMSO <0.1%) to avoid artifacts.

Advanced Research Questions

Q. How can tautomeric equilibria (amine/imine) in the imidazole ring influence pharmacological activity, and how are these forms characterized?

The imidazole ring’s tautomerism affects electronic properties and binding affinity. For example, a 50:50 amine/imine ratio was observed in a related compound via 1H NMR . To stabilize specific tautomers:

  • Adjust solvent polarity (aprotic solvents favor imine forms).
  • Use temperature-controlled NMR or IR spectroscopy to monitor tautomeric shifts.
  • Computational modeling (DFT) can predict dominant tautomers under physiological conditions .

Q. What strategies resolve contradictions in biological activity data between similar acetamide derivatives?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., chlorophenyl vs. fluorophenyl) on potency .
  • Crystallographic studies : Identify critical interactions (e.g., hydrogen bonds with COX2’s hydrophobic pocket) .
  • Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out off-target effects.

Q. How can computational methods enhance the design of derivatives with improved target selectivity?

  • Molecular docking : Screen against target proteins (e.g., COX2) using software like AutoDock Vina. Prioritize derivatives with stronger binding scores than the parent compound .
  • HOMO-LUMO analysis : Predict electron-rich regions for electrophilic modifications. For example, the chlorophenyl group’s electron-withdrawing effect may enhance stability in oxidative environments .
  • MD simulations : Assess dynamic interactions over time to optimize pharmacokinetic properties.

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Knockout models : Use CRISPR-edited cell lines to confirm target dependency.
  • Thermal shift assays : Measure target protein stabilization upon compound binding.
  • Metabolomics : Profile downstream metabolic changes via LC-MS to identify off-pathway effects.

Methodological Notes

  • Synthesis optimization : Reference flow-chemistry protocols for reproducibility .
  • Data contradiction : Cross-validate biological results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50) .
  • Safety : Adhere to GHS guidelines for handling chlorinated intermediates and sulfonamide byproducts .

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